molecular formula C13H19N3O B2986988 2-(4-Ethylpiperazine-1-carbonyl)aniline CAS No. 401589-00-2

2-(4-Ethylpiperazine-1-carbonyl)aniline

Cat. No.: B2986988
CAS No.: 401589-00-2
M. Wt: 233.315
InChI Key: MZJAZOQCXMKMTF-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazine-1-carbonyl)aniline is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound this compound is characterized by the presence of an aniline group (a benzene ring with an amino group) attached to a piperazine ring substituted with an ethyl group and a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazine-1-carbonyl)aniline typically involves the reaction of aniline with 4-ethylpiperazine in the presence of a carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols or amines .

Scientific Research Applications

2-(4-Ethylpiperazine-1-carbonyl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a scaffold for binding to biological macromolecules, while the aniline group can participate in hydrogen bonding and other interactions. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazine-1-carbonyl)aniline: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Phenylpiperazine-1-carbonyl)aniline: Contains a phenyl group instead of an ethyl group.

    2-(4-Benzylpiperazine-1-carbonyl)aniline: Features a benzyl group in place of the ethyl group.

Uniqueness

2-(4-Ethylpiperazine-1-carbonyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may affect the compound’s lipophilicity, steric interactions, and overall pharmacokinetic properties .

Properties

IUPAC Name

(2-aminophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJAZOQCXMKMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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